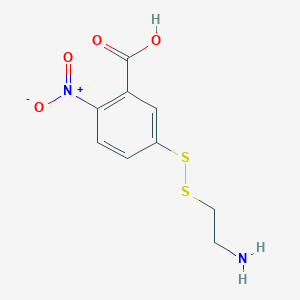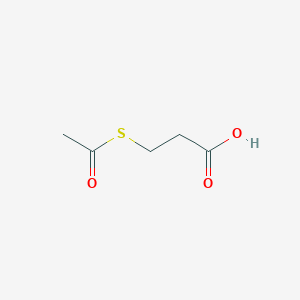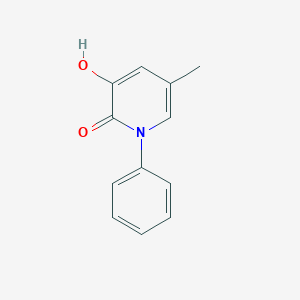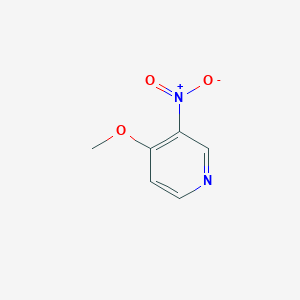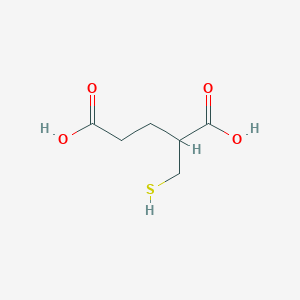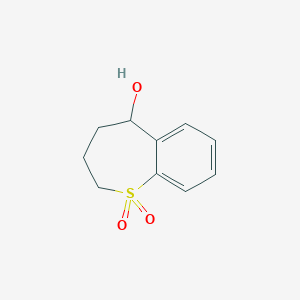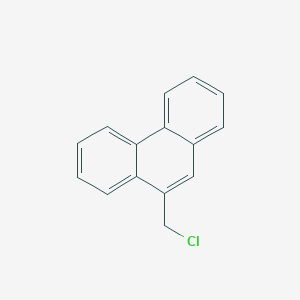![molecular formula C15H21NO4 B017455 (2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate CAS No. 84324-12-9](/img/structure/B17455.png)
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a category of chemicals that are often synthesized and analyzed for their unique structural and functional properties. Its synthesis and analysis involve advanced organic synthesis techniques and characterization methods.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step chemical reactions, starting from simpler organic compounds. Techniques such as asymmetric synthesis have been explored for similar compounds to achieve the desired stereochemistry (Shetty & Nelson, 1988). Moreover, novel synthetic pathways involving aza-Wittig reactions have been developed to synthesize related oxazole derivatives, showcasing the versatility in creating complex molecules (Huang, Nie, & Ding, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, similar compounds' molecular geometries have been accurately determined through DFT calculations and compared with experimental data to validate the structural predictions (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary significantly based on their functional groups and molecular structure. Studies have explored their reactivity in various chemical reactions, such as cyclocondensation and azocoupling, to produce heterocyclic derivatives or to modify the existing molecular framework (Hewitt & Teese, 1984).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Polymorphism, a phenomenon where a substance can adopt multiple crystal structures, is of particular interest and has been studied using solid-state NMR and X-ray diffraction techniques (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are foundational for utilizing these compounds in further chemical synthesis or potential applications. The interaction with metals to form complexes has been studied, providing insights into their coordination chemistry and potential catalytic activities (Kopylovich et al., 2011).
Applications De Recherche Scientifique
Biodegradation and Environmental FateOne area of research that could be relevant involves the biodegradation and environmental fate of complex organic compounds. For example, studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater have identified microorganisms capable of degrading such compounds, potentially offering insights into the environmental processing or detoxification of related substances (Thornton et al., 2020). This research highlights the microbial pathways and enzymes involved in breaking down complex organic molecules, which could be analogous to the metabolic pathways relevant to “(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate.”
Analytical and Biochemical Techniques
Research on analytical methods used in determining antioxidant activity provides a framework for understanding how complex organic molecules can be analyzed and their biochemical activities assessed (Munteanu & Apetrei, 2021). Such techniques could be applied to study the antioxidant potential or other biochemical properties of the compound , illuminating its possible roles in biological systems or its effects on human health.
Implications in Environmental and Health Research
A review on the toxicological profile of ethyl tertiary-butyl ether (ETBE), another complex organic compound, outlines the mechanisms of toxicity, environmental impact, and health effects (Mcgregor, 2007). This review offers a template for understanding the potential environmental and health implications of related compounds, including “(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate,” especially in terms of toxicity, biodegradation, and human exposure risks.
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

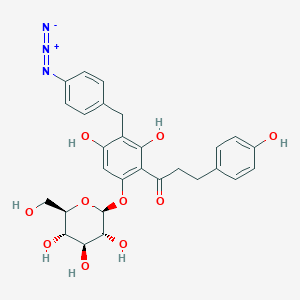
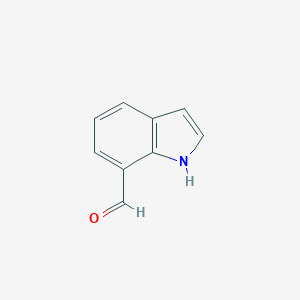
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
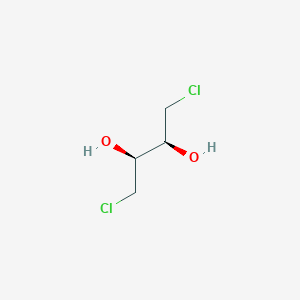
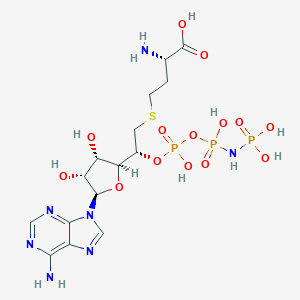
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
